molecular formula C22H46O B12424369 1-Docosanol-d45

1-Docosanol-d45

Cat. No.: B12424369
M. Wt: 371.9 g/mol
InChI Key: NOPFSRXAKWQILS-DXXJCQCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Docosanol-d45 is a deuterium-labeled form of 1-Docosanol, a saturated fatty alcohol. This compound is traditionally used as an emollient, emulsifier, and thickener in cosmetics and nutritional supplements. It is also known for its antiviral properties, particularly against lipid-enveloped viruses such as herpes simplex .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Docosanol-d45 is synthesized by incorporating deuterium into 1-Docosanol. The process involves the hydrogenation of docosanoic acid or its derivatives in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: 1-Docosanol-d45 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

1-Docosanol-d45 exerts its antiviral effects by inhibiting the fusion between the plasma membrane of host cells and the viral envelope of herpes simplex virus. This prevents the virus from entering the cells and replicating. Unlike other antivirals, this compound does not act directly on the virus, reducing the likelihood of developing drug-resistant strains .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H46O

Molecular Weight

371.9 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-pentatetracontadeuteriodocosan-1-ol

InChI

InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2

InChI Key

NOPFSRXAKWQILS-DXXJCQCKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

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